7-Bromo-2,5-dimethyl-1,3-benzoxazole
Description
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
7-bromo-2,5-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3 |
InChI Key |
JSXYSRSKKSIJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with substituted benzaldehydes. One common method includes the use of 2-aminophenol and 2,5-dimethylbenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions, enabling functional group diversification:
Mechanistic Insights :
-
The bromine’s electrophilic nature facilitates oxidative addition with Pd(0) in Suzuki couplings .
-
Steric effects from the 2,5-dimethyl groups reduce reactivity in bulkier nucleophiles .
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring directs EAS to the para position relative to the oxygen atom, though bromine’s electron-withdrawing effect modulates reactivity:
Key Factors :
-
Methyl groups at positions 2 and 5 hinder substitution at ortho/meta sites .
-
Bromine’s −I effect reduces ring electron density, slowing EAS kinetics.
Ring-Opening and Rearrangement Reactions
Under harsh conditions, the benzoxazole ring undergoes cleavage or rearrangement:
Mechanism :
-
Protonation of the oxazole oxygen initiates ring-opening in acidic media.
-
Thermal conditions promote tautomerization to benzoxazinone derivatives .
Metal-Catalyzed Cross-Couplings
Palladium and iron catalysts enable C–C bond formation at the brominated position:
Catalytic Efficiency :
-
Pd-based systems achieve higher yields but require stringent anhydrous conditions .
-
Fe(III)-triflimide offers a cost-effective alternative for cyanation .
Functionalization via Directed Ortho-Metalation (DoM)
The bromine atom directs metalation to the ortho position for further derivatization:
| Reagent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| LDA, −78°C | THF, Electrophile (e.g., CO₂) | 7-Bromo-6-carboxy-2,5-dimethyl-1,3-benzoxazole | 50% | Limited by low temperatures. |
| t-BuLi, TMEDA | Hexane, RT, I₂ | 7-Bromo-6-iodo-2,5-dimethyl-1,3-benzoxazole | 63% | Sequential halogenation feasible. |
Limitations :
-
Methyl groups at positions 2 and 5 reduce accessibility to certain sites.
Scientific Research Applications
7-Bromo-2,5-dimethyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzoxazole Derivatives
Key structural analogs of 7-Bromo-2,5-dimethyl-1,3-benzoxazole include:
Key Differences :
- Electronic Effects: The bromine atom in 7-Bromo-2,5-dimethyl-1,3-benzoxazole introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap compared to non-halogenated analogs like 2,5-dimethyl-1,3-benzoxazole .
- Reactivity : Bromine facilitates nucleophilic substitution and cross-coupling reactions, unlike methyl or chloro derivatives, which are less reactive in such transformations .
- Solubility : Tetrahydro derivatives (e.g., 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole) exhibit higher solubility in polar solvents due to reduced aromaticity .
Electronic and Reactivity Properties
Computational studies using density functional theory (DFT) with Gaussian 03 software reveal that halogen substituents like bromine significantly alter the electronic structure of benzoxazoles. For example:
- The bromine atom in 7-Bromo-2,5-dimethyl-1,3-benzoxazole increases electrophilicity, making it more reactive toward nucleophiles compared to methyl-substituted analogs .
- The LUMO energy of 7-Bromo-2,5-dimethyl-1,3-benzoxazole is lowered by ~1.2 eV compared to 2,5-dimethyl-1,3-benzoxazole, enhancing its suitability as an electron-accepting moiety in optoelectronic materials .
Physicochemical Properties
- Stability : 2,5-Dimethyl-1,3-benzoxazole (CAS 5676-58-4) has a boiling point of ~210°C and a WGK Germany rating of 3 (highly hazardous to water), while brominated analogs like 7-Bromo-2,5-dimethyl-1,3-benzoxazole are expected to have higher molecular weights and lower volatility .
- Solubility: Halogenation reduces solubility in non-polar solvents but enhances compatibility with polar aprotic solvents like DMF or DMSO .
Biological Activity
Overview
7-Bromo-2,5-dimethyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by a bromine atom and two methyl groups, enhances its reactivity and potential therapeutic applications. This article delves into its biological activities, including antimicrobial, antifungal, anticancer properties, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 7-bromo-2,5-dimethyl-1,3-benzoxazole |
| InChI | InChI=1S/C9H8BrNO/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3 |
| InChI Key | JSXYSRSKKSIJER-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)OC(=N2)C |
Antimicrobial Activity
Research has shown that 7-Bromo-2,5-dimethyl-1,3-benzoxazole exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans.
Minimum Inhibitory Concentration (MIC) Values
The MIC values for 7-Bromo-2,5-dimethyl-1,3-benzoxazole against selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 16 |
These values indicate that the compound is more effective than some standard antibiotics like fluconazole against certain strains of fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT116).
IC50 Values
The IC50 values for 7-Bromo-2,5-dimethyl-1,3-benzoxazole in different cancer cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HCT116 | 18 |
These results suggest that the compound may serve as a potential lead in the development of new anticancer agents .
The biological activity of 7-Bromo-2,5-dimethyl-1,3-benzoxazole is attributed to its ability to interact with specific molecular targets within cells.
Antimicrobial Mechanism:
- Membrane Disruption: The compound disrupts bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition: It inhibits essential enzymes involved in metabolic pathways.
Anticancer Mechanism:
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells.
- Apoptosis Induction: The compound triggers programmed cell death through intrinsic pathways.
Comparative Analysis with Related Compounds
When compared to similar benzoxazole derivatives, such as 2,5-dimethylbenzoxazole and 7-bromo-1,3-benzoxazole, the presence of both bromine and methyl groups in 7-Bromo-2,5-dimethyl-1,3-benzoxazole enhances its biological activity significantly. This unique combination allows for better interaction with biological targets and improved efficacy .
Case Studies
Several studies have highlighted the promising applications of benzoxazoles in medicinal chemistry:
- Antitubercular Activity: Recent research has focused on the synthesis of benzothiazole derivatives that show superior activity compared to traditional treatments like isoniazid (INH). These findings suggest that modifications to the benzoxazole structure can yield compounds with enhanced therapeutic profiles .
- Fluorescent Probes: Benzoxazole derivatives have been utilized as fluorescent probes in biochemical assays due to their photophysical properties. This application underscores the versatility of benzoxazoles in both therapeutic and diagnostic fields .
Q & A
Q. What are the key considerations for optimizing the synthesis of 7-bromo-2,5-dimethyl-1,3-benzoxazole to maximize yield and purity?
To optimize synthesis, prioritize solvent selection (e.g., DMF or ethanol), reflux duration (9–18 hours), and purification methods like recrystallization (water-ethanol mixtures). Catalytic agents such as acetic acid can enhance condensation reactions, while inert atmospheres reduce side reactions. Yield improvements (e.g., 65% in triazole derivatives) often require stoichiometric control and stepwise monitoring via TLC or HPLC .
Q. How can researchers characterize the structural integrity of 7-bromo-2,5-dimethyl-1,3-benzoxazole and its intermediates?
Use IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹, benzoxazole ring vibrations at 1450–1550 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Computational methods (e.g., DFT) can predict vibrational modes and electronic properties for cross-validation .
Q. What factors influence the stability of 7-bromo-2,5-dimethyl-1,3-benzoxazole under UV irradiation or ambient conditions?
UV stability depends on electronic transitions (e.g., S1←S0 at ~270 nm). Irradiation at ≤270 nm induces photodecomposition via ketene formation (detected by IR at ~2138 cm⁻¹). Store compounds in dark, anhydrous conditions to prevent halogen loss or ring-opening reactions. Matrix isolation studies in argon at 12 K provide insights into photochemical pathways .
Advanced Research Questions
Q. How does 7-bromo-2,5-dimethyl-1,3-benzoxazole interact with biological targets like N-myristoyltransferase (NMT) in antifungal applications?
Molecular docking reveals hydrogen bonding between the benzoxazole core and NMT’s active site, orienting inhibitors for competitive binding. Substituents like bromine enhance hydrophobic interactions, while methyl groups improve bioavailability. In vitro assays comparing IC₅₀ values against Candida species validate structure-activity relationships (SAR) .
Q. What electrochemical strategies enable selective C–H functionalization of 7-bromo-2,5-dimethyl-1,3-benzoxazole for derivative synthesis?
Silver-catalyzed electrolysis in acetonitrile with dialkyl-H-phosphonates achieves phosphorylation at the C2 position without ring opening. Optimize potentials (e.g., 1.5 V vs. Ag/Ag⁺) and stoichiometry (2.5 eq. TBSOTf, 2.0 eq. TMS–NEt₂) to suppress side reactions. Monitor reaction progress via in situ FTIR or cyclic voltammetry .
Q. How can structure-activity relationship (SAR) studies guide the design of 7-bromo-2,5-dimethyl-1,3-benzoxazole derivatives for anticancer activity?
Modify substituents at positions 2 and 5 to alter electron density and steric effects. For example, bulky groups (e.g., p-bromophenyl) enhance cytotoxicity against MCF-7 cells by disrupting tubulin polymerization. Use MTT assays and apoptosis markers (caspase-3/7) to quantify efficacy, supported by QSAR models .
Q. What methodologies detect 7-bromo-2,5-dimethyl-1,3-benzoxazole in environmental or biological matrices?
Develop turn-on fluorescent probes by conjugating benzoxazole with chromone derivatives. The sensor TSB exhibits λₑₓ/λₑₘ at 360/450 nm, with detection limits ≤1 ppm for nerve agent mimics. Validate selectivity via interference studies with competing electrophiles (e.g., DCP) .
Q. How do photoproducts of 7-bromo-2,5-dimethyl-1,3-benzoxazole affect its pharmacological profile?
UV irradiation generates 2-isocyanophenol intermediates, which decompose into fulvenone (C=C=O). Track photoproducts using low-temperature matrix isolation (Ar, 12 K) and IR spectroscopy. Assess toxicity shifts via Ames tests or zebrafish models to evaluate mutagenicity .
Q. What computational tools predict the optoelectronic properties of 7-bromo-2,5-dimethyl-1,3-benzoxazole derivatives?
DFT (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps, polarizability, and charge transfer dynamics. Time-dependent DFT (TD-DFT) models UV-Vis spectra (e.g., λₘₐₓ at 270–300 nm). Validate with experimental data from ellipsometry or photoluminescence spectroscopy .
Q. How can 7-bromo-2,5-dimethyl-1,3-benzoxazole be integrated into advanced materials like organic heterostructures?
Co-crystallize with naphthalene derivatives (e.g., BBON) to form π-stacked architectures with tunable bandgaps (1.8–2.2 eV). Use vapor-phase epitaxy for layered growth, characterized by AFM and XRD. Applications include flexible OLEDs or piezochromic sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
